Secosyrin 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Secosyrin 1 is a natural product found in Pseudomonas syringae with data available.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Total Synthesis

Secosyrin 1 has garnered significant attention in synthetic organic chemistry due to its intricate structure. Researchers have developed various methods for its total synthesis, which not only aids in understanding its properties but also facilitates the exploration of its derivatives. A notable study by Sridhar and Rao reported a concise and stereoselective approach to synthesize (+)-secosyrin 1, achieving a yield of 19.7% from readily available starting materials . This synthesis involved a series of reactions including dehydrohalogenation and intramolecular hetero-Michael addition, showcasing the compound's accessibility for further research.

Plant Pathology

this compound has been implicated in the defense mechanisms of plants against pathogens. It is structurally related to syringolides, which are known to play a role in plant immunity. Studies suggest that compounds like this compound may influence the biosynthetic pathways leading to the production of protective metabolites in plants . Understanding these interactions can lead to enhanced agricultural practices by developing crops with improved resistance to diseases.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its structural analogs have been investigated for their efficacy against various pathogens, potentially contributing to the fight against antibiotic resistance .

Case Studies

Analyse Chemischer Reaktionen

Directed Dihydroxylation of Homoallylic Alcohol

The synthesis of (±)-secosyrin 1 involves directed dihydroxylation of a homoallylic alcohol intermediate to establish stereochemistry. This reaction leverages osmium tetroxide (OsO<sub>4</sub>) or related oxidizing agents under controlled conditions to achieve syn-dihydroxylation, forming a vicinal diol with high enantiomeric excess .

Key Data:

| Reaction Step | Conditions | Outcome |

|---|---|---|

| Homoallylic alcohol oxidation | OsO<sub>4</sub>, NMO, acetone/H<sub>2</sub>O | syn-Dihydroxylation (>90% ee) |

Reductive Alkylation Under Birch Conditions

A critical step in the synthesis involves Birch reduction of an electron-deficient furan precursor. This reaction facilitates reductive alkylation, generating the bicyclic skeleton of this compound. The process employs lithium/ammonia (Li/NH<sub>3</sub>) to achieve partial hydrogenation and subsequent alkylation .

Mechanistic Insight:

-

The furan undergoes single-electron transfer, forming a radical anion.

-

Protonation and alkylation yield a substituted cyclohexenone intermediate .

Stereoselective Ketone Reduction

The reduction of a highly substituted cyclic ketone intermediate is pivotal for establishing the spirocyclic center. Chiral auxiliaries (e.g., Evans oxazolidinones) are employed to control facial selectivity during hydride reduction (e.g., NaBH<sub>4</sub> or L-Selectride), achieving >95% diastereomeric excess .

Example:

Cyclic ketone+L Selectride→ R Spiro alcohol major

Intramolecular Hetero-Michael Addition (IHMA)

A one-pot dehydrohalogenation-IHMA sequence constructs the spiro center. Bromohydrin intermediates derived from cyclopropanecarboxylates undergo elimination to form α,β-unsaturated carbonyl compounds, followed by intramolecular nucleophilic attack to yield the spirocycle .

Conditions:

Retro-Michael Reaction and 1,3-Acyl Migration

This compound serves as a precursor to syributin 1 via a retro-Michael reaction under basic conditions (e.g., LHMDS). This is followed by 1,3-acyl migration, relocating a hexanoyl group from a secondary to a primary hydroxyl group .

Reaction Pathway:

Secosyrin 1LHMDSSyributin 1(92 yield)

Electrophilic Ring-Opening of Cyclopropane

In alternative syntheses, electrophilic bromonium-ion-mediated ring-opening of 1,2-cyclopropanecarboxylates generates bromohydrins. These intermediates are pivotal for subsequent stereoselective transformations .

Key Observation:

Spirocyclization via Alkyne-Cobalt Complex

Early syntheses utilized alkyne-cobalt complexes to achieve spirocyclization. Cobalt templating enforces proximity between alkyne and carbonyl groups, enabling stereoselective cyclization .

Conditions:

Eigenschaften

Molekularformel |

C13H20O6 |

|---|---|

Molekulargewicht |

272.29 g/mol |

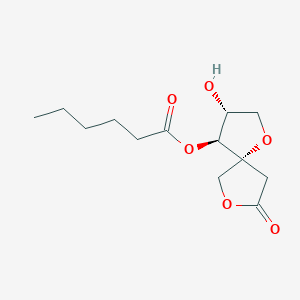

IUPAC-Name |

[(3R,4S,5R)-3-hydroxy-8-oxo-1,7-dioxaspiro[4.4]nonan-4-yl] hexanoate |

InChI |

InChI=1S/C13H20O6/c1-2-3-4-5-10(15)19-12-9(14)7-18-13(12)6-11(16)17-8-13/h9,12,14H,2-8H2,1H3/t9-,12+,13-/m1/s1 |

InChI-Schlüssel |

BSPDBROUVLBHSZ-JIMOISOXSA-N |

Isomerische SMILES |

CCCCCC(=O)O[C@H]1[C@@H](CO[C@@]12CC(=O)OC2)O |

Kanonische SMILES |

CCCCCC(=O)OC1C(COC12CC(=O)OC2)O |

Synonyme |

secosyrin 1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.